molecular formula C8H10N2O2 B13583742 2-Methyl-2-(pyrimidin-2-yl)propanoic acid

2-Methyl-2-(pyrimidin-2-yl)propanoic acid

Cat. No.: B13583742
M. Wt: 166.18 g/mol
InChI Key: UWCWRLOOZCKLNN-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrimidin-2-yl)propanoic acid is a synthetic intermediate useful in pharmaceutical synthesis. It is a member of the pyrimidine family, which is known for its wide range of pharmacological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with various reagents. One common method includes the reaction of 2-chloropyrimidine with isobutyric acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, ketones, and aldehydes. These products have significant applications in pharmaceutical and chemical research.

Scientific Research Applications

2-Methyl-2-(pyrimidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyrimidin-2-yl)propanoic acid
  • 2-Methyl-2-(pyridin-2-yl)propanoic acid
  • 2-Methyl-2-(pyrimidin-4-yl)propanoic acid

Uniqueness

2-Methyl-2-(pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceutical synthesis and research. The presence of the methyl group at the 2-position of the propanoic acid moiety further enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-2-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-9-4-3-5-10-6/h3-5H,1-2H3,(H,11,12)

InChI Key

UWCWRLOOZCKLNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC=N1)C(=O)O

Origin of Product

United States

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